molecular formula C8H8FNO B6363546 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone CAS No. 1256836-29-9

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Cat. No.: B6363546
CAS No.: 1256836-29-9
M. Wt: 153.15 g/mol
InChI Key: HUSHONKUXBDSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridines .

Scientific Research Applications

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is extensively used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. In biology, it is used in the study of enzyme inhibitors and receptor modulators. In the industry, it is employed in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone can be compared with other similar compounds such as:

  • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
  • 1-(2-Bromo-5-methylpyridin-3-yl)ethanone
  • 1-(2-Iodo-5-methylpyridin-3-yl)ethanone

These compounds share similar structures but differ in the halogen substituent on the pyridine ring. The uniqueness of this compound lies in its specific reactivity and properties conferred by the fluorine atom, such as increased stability and lipophilicity.

Properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSHONKUXBDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.